Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 329700-15-4
VCID: VC5454684
InChI: InChI=1S/C15H16ClNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-4-6-11(16)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,17,18)
SMILES: CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.75

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

CAS No.: 329700-15-4

Cat. No.: VC5454684

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.75

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate - 329700-15-4

Specification

CAS No. 329700-15-4
Molecular Formula C15H16ClNO3
Molecular Weight 293.75
IUPAC Name ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Standard InChI InChI=1S/C15H16ClNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-4-6-11(16)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,17,18)
Standard InChI Key DQGFSUNCSJBMIO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a partially hydrogenated pyridine ring system fused with a 4-chlorophenyl group and ester functionality. Key structural elements include:

  • A tetrahydropyridine core with a ketone group at position 6

  • A methyl substituent at position 2

  • A 4-chlorophenyl moiety at position 4

  • An ethyl ester group at position 3

The IUPAC name, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate, precisely describes this arrangement.

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Registry Number329700-15-4
Molecular FormulaC₁₅H₁₆ClNO₃
Molecular Weight293.75 g/mol
SMILESCCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C
InChI KeyDQGFSUNCSJBMIO-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multi-Component Assembly

While no direct synthesis protocol exists in the literature for this specific compound, analogous tetrahydropyridine derivatives are typically synthesized via:

  • Hantzsch-type reactions: Cyclocondensation of β-keto esters, aldehydes, and ammonium acetate .

  • Michael addition pathways: Stepwise assembly of enamine intermediates followed by cyclization .

For example, ethyl 3-oxo-4-(arylsulfanyl)butanoates have been reacted with aromatic aldehydes and ammonium acetate to yield structurally related tetrahydropyridine carboxylates . Adapting these methods could involve substituting 4-chlorobenzaldehyde as the aromatic component.

Key Synthetic Challenges

  • Steric hindrance: The 4-chlorophenyl and methyl groups may slow cyclization kinetics.

  • Oxidative stability: The 6-oxo group necessitates controlled reaction conditions to prevent over-oxidation to pyridine derivatives .

Physicochemical Properties

Spectral Characterization

Though experimental data for this compound remains unpublished, predicted properties based on structural analogs include:

  • ¹H-NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.4–2.6 ppm (methyl CH₃), and δ 4.1–4.3 ppm (ester CH₂) .

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

Solubility and Stability

  • Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate.

  • Storage: Recommended at 2–8°C under inert atmosphere due to potential ester hydrolysis.

Compound ClassTargetActivity Range
Tetrahydropyridine estersM. tuberculosisMIC: 12.5–50 μg/mL
Piperidone derivativesMAO-BIC₅₀: 8–15 μM

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